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Compound of Interest

Compound Name: DiZPK

Cat. No.: B560096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nε-[[[3-(3-methyl-3H-

diazirin-3-yl)propyl]amino]carbonyl]-L-lysine (DiZPK), a genetically encodable, photo-

activatable pyrrolysine analog. DiZPK has emerged as a powerful tool for elucidating protein-

protein interactions (PPIs) within the native cellular environment, offering researchers a method

to covalently trap transient and stable complexes for subsequent identification and

characterization. This guide details the core principles of DiZPK, from its chemical properties

and synthesis to its practical application in sophisticated experimental workflows, supported by

quantitative data, detailed protocols, and visual diagrams.

Chemical Properties and Synthesis of DiZPK
DiZPK is a synthetic analog of the 22nd genetically encoded amino acid, pyrrolysine. Its

structure incorporates a diazirine ring, a compact and highly efficient photo-activatable

functional group. Upon exposure to UV light (typically ~365 nm), the diazirine moiety releases

dinitrogen gas to generate a highly reactive carbene intermediate. This carbene can then

rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of interacting proteins,

forming a stable covalent crosslink.
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Property Value

Chemical Name
Nε-[[[3-(3-methyl-3H-diazirin-3-

yl)propyl]amino]carbonyl]-L-lysine

Molecular Formula C₁₂H₂₃N₅O₃

Molecular Weight 285.35 g/mol

CAS Number 1337883-32-5

Appearance Solid

Solubility
Slightly soluble in methanol; Soluble in water

with pH adjustment

Purity ≥95%

Synthesis of DiZPK:

While DiZPK is commercially available from several suppliers, a detailed, step-by-step

synthesis protocol is not readily available in the public domain through supplementary

information of key publications. The synthesis of similar diazirine-containing lysine analogs

generally involves multi-step organic chemistry procedures, starting from a protected lysine

derivative and incorporating the diazirine-containing moiety through a series of coupling and

deprotection reactions. Researchers seeking to synthesize DiZPK in-house would need to refer

to specialized organic synthesis literature for diazirine-containing compounds.

Genetic Incorporation of DiZPK
The site-specific incorporation of DiZPK into a protein of interest is achieved through the

powerful technique of genetic code expansion via amber codon suppression. This methodology

relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the

archaeon Methanosarcina barkeri. An engineered pyrrolysyl-tRNA synthetase (PylRS)

specifically recognizes and charges DiZPK onto its cognate tRNA (tRNAPyl), which has been

engineered to recognize the UAG (amber) stop codon. When a gene of interest is mutated to

contain an in-frame amber codon at a desired position, the ribosome incorporates DiZPK at

that site during translation, leading to the production of a full-length protein containing the

photo-crosslinker.
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Quantitative Data on Incorporation Efficiency
Precise quantitative data on the incorporation efficiency of DiZPK (e.g., yield in mg/L or

percentage of full-length protein) is not consistently reported across the literature. However,

studies have demonstrated "similar amber suppression efficiency" for DiZPK compared to

other unnatural amino acids when analyzed by Western blot, indicating efficient production of

the full-length protein in the presence of DiZPK[1][2]. The yield of the DiZPK-containing protein

is dependent on several factors, including the expression system, the specific protein, the site

of incorporation, and the concentration of DiZPK.

Parameter Observation Citation(s)

Incorporation Efficiency

Described as "efficient" and

"similar" to other unnatural

amino acids based on Western

blot analysis of full-length

protein expression.

[1][2]

Protein Yield

Dependent on expression

system and specific protein;

quantitative yields are not

consistently reported.

Experimental Protocol: Genetic Incorporation of DiZPK
in E. coli
This protocol is adapted from methodologies used for expressing unnatural amino acid-

containing proteins in E. coli.

Materials:

E. coli expression strain (e.g., DH10B)

Plasmid encoding the engineered Methanosarcina barkeri PylRS and tRNAPyl (e.g.,

pSupAR-MbPylRS(DiZPK))[3]
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Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the

desired position.

LB medium with appropriate antibiotics.

DiZPK solution (e.g., 1 mM in water or a suitable buffer).

Inducing agent (e.g., arabinose).

Procedure:

Co-transform the E. coli expression strain with the PylRS/tRNA plasmid and the expression

plasmid for the target protein.

Inoculate a single colony into LB medium containing the appropriate antibiotics and grow

overnight at 37°C.

The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches

0.5-0.6.

Add DiZPK to a final concentration of 1 mM.

Induce protein expression by adding the appropriate inducer (e.g., 0.2% L-arabinose).

Continue to grow the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.

Harvest the cells by centrifugation.

The cell pellet can then be used for protein purification or downstream photo-crosslinking

experiments.

Experimental Protocol: Genetic Incorporation of DiZPK
in Mammalian Cells
This protocol is based on methods for amber suppression in mammalian cells.
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Materials:

Mammalian cell line (e.g., HEK293T).

Plasmid encoding the engineered Methanosarcina barkeri PylRS and tRNAPyl for

mammalian expression (e.g., pCMV-MbPylRS(DiZPK)).

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon.

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

Transfection reagent.

DiZPK solution (e.g., 1 mM in sterile PBS).

Procedure:

Seed the mammalian cells in a culture plate and grow to 70-80% confluency.

Co-transfect the cells with the PylRS/tRNA plasmid and the expression plasmid for the target

protein using a suitable transfection reagent.

After 6-8 hours post-transfection, replace the medium with fresh medium containing DiZPK
at a final concentration of 100-500 µM.

Incubate the cells for 24-48 hours to allow for protein expression.

The cells can then be harvested for Western blot analysis to confirm protein expression or

used for in-cell photo-crosslinking experiments.

Photo-crosslinking with DiZPK
The core utility of DiZPK lies in its ability to covalently capture interacting proteins upon UV

irradiation. The diazirine ring is stable in the dark but is efficiently activated by UV light,

providing temporal control over the crosslinking reaction.

Quantitative Data on Crosslinking Yield
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The efficiency of photo-crosslinking is often assessed qualitatively by the appearance of higher

molecular weight bands on a Western blot, corresponding to the crosslinked complexes.

Quantitative yields are not frequently reported, but studies have shown that DiZPK can

"efficiently photo-capture" interacting partners. The yield of the crosslinked product depends on

the affinity and proximity of the interacting proteins, the duration and intensity of UV irradiation,

and the cellular context.

Parameter Observation Citation(s)

Crosslinking Yield

Described as "efficient" based

on the detection of crosslinked

complexes by Western blot

and mass spectrometry.

Experimental Protocol: In Vivo Photo-crosslinking in E.
coli
Materials:

E. coli cells expressing the DiZPK-containing protein.

UV crosslinker with 365 nm bulbs.

Chilled PBS or appropriate buffer.

Procedure:

Harvest the E. coli cells expressing the DiZPK-incorporated protein by centrifugation.

Wash the cell pellet with chilled PBS and resuspend in a suitable buffer.

Place the cell suspension in a petri dish on ice.

Irradiate the cells with 365 nm UV light for 15-30 minutes in a UV crosslinker. The optimal

irradiation time should be determined empirically.
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After irradiation, the cells can be lysed, and the crosslinked complexes can be enriched and

analyzed by SDS-PAGE, Western blotting, and mass spectrometry.

Experimental Protocol: In Vivo Photo-crosslinking in
Mammalian Cells
Materials:

Mammalian cells expressing the DiZPK-containing protein.

UV lamp or crosslinker with 365 nm bulbs.

Chilled PBS.

Procedure:

Wash the adherent cells expressing the DiZPK-incorporated protein with chilled PBS.

Remove the PBS and place the culture plate on a cold surface (e.g., a chilled metal plate).

Irradiate the cells with 365 nm UV light for 15-45 minutes. The optimal irradiation time should

be determined empirically, balancing crosslinking efficiency with cell viability.

After irradiation, the cells can be lysed, and the crosslinked complexes can be purified and

analyzed.

Application of DiZPK in Studying Protein-Protein
Interactions
Case Study: Chaperone Cooperation in Bacterial Acid
Resistance
A significant application of DiZPK has been in unraveling the complex network of chaperone

proteins that enable enteric bacteria like E. coli to survive the extreme acidity of the stomach.

The periplasmic chaperones HdeA and HdeB are known to be crucial for this acid resistance.

By genetically incorporating DiZPK into HdeA, researchers were able to identify its client

proteins under acidic conditions. This led to the discovery that HdeA not only protects a wide
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range of proteins from acid-induced aggregation but also interacts with other chaperones,

including DegP and SurA. This finding revealed a cooperative chaperone network where HdeA

protects DegP and SurA at low pH, and in turn, DegP and SurA assist in the refolding of other

client proteins upon pH neutralization.

HdeA-Mediated Chaperone Cooperation in Acid Resistance
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Caption: HdeA-mediated acid resistance pathway.

Workflow: Identification of HdeA Client Proteins using
SILAC-based Quantitative Proteomics
To identify the client proteins of HdeA, a powerful workflow combining DiZPK-mediated photo-

crosslinking with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and mass

spectrometry is employed. In this approach, two populations of cells are grown in media

containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The "heavy" labeled

cells express the DiZPK-containing HdeA, while the "light" labeled cells serve as a negative

control (e.g., expressing wild-type HdeA without the crosslinker). After photo-crosslinking, the

cell lysates are mixed, and HdeA and its crosslinked partners are purified. Mass spectrometry

is then used to identify the proteins and quantify the "heavy" to "light" ratio. A high heavy/light

ratio indicates a specific interaction with the DiZPK-containing HdeA.
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SILAC Workflow for HdeA Client Protein Identification
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Caption: SILAC-based proteomics workflow.
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DiZPK and Bioorthogonal Chemistry
The term "bioorthogonal chemistry" refers to chemical reactions that can occur inside of living

systems without interfering with native biochemical processes. The photo-activation of DiZPK's

diazirine group with UV light is a prime example of a bioorthogonal reaction. The diazirine is

stable and unreactive in the cellular environment until it is triggered by an external stimulus (UV

light), which is not a component of native cellular processes.

It is important to note that while photo-crosslinking is a bioorthogonal strategy, DiZPK is not

known to participate in other common bioorthogonal "click chemistry" reactions, such as the

copper-catalyzed or strain-promoted azide-alkyne cycloadditions. The chemical functionality of

DiZPK is specifically designed for photo-induced crosslinking.

Conclusion
DiZPK has proven to be an invaluable tool for chemical biologists and drug development

professionals seeking to map protein-protein interaction networks in their native cellular

context. Its genetic encodability allows for precise, site-specific incorporation into proteins of

interest, and its efficient photo-crosslinking chemistry provides a robust method for capturing

both stable and transient interactions. The detailed protocols and workflows presented in this

guide offer a practical framework for researchers to implement this powerful technology in their

own studies, paving the way for new discoveries in cellular signaling, disease mechanisms, and

drug target validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unlocking Protein Interactions: A Technical Guide to
DiZPK, the Pyrrolysine Analog Photo-Crosslinker]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b560096#understanding-dizpk-as-a-
pyrrolysine-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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